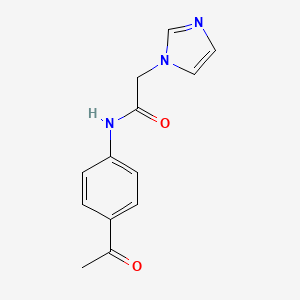

N-(4-acetylphenyl)-2-(1H-imidazol-1-yl)acetamide

Overview

Description

N-(4-acetylphenyl)-2-(1H-imidazol-1-yl)acetamide, commonly known as Imiquimod, is a synthetic compound that is used in the treatment of various skin conditions. It was first developed in the 1990s and has since been used in the treatment of skin cancers, genital warts, and other dermatological conditions. Imiquimod is a potent immunomodulator that works by stimulating the immune system to fight off cancer cells and viruses.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of N-(4-acetylphenyl)-2-(1H-imidazol-1-yl)acetamide show promise in the field of antitumor activity. For instance, some synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated significant anticancer activity against various cancer cell lines, including those derived from neoplastic diseases. In particular, compounds like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide and N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide were noted for their considerable anticancer activities (Yurttaş, Tay, & Demirayak, 2015).

Antifungal Activity

A series of synthesized compounds related to this compound showcased potent antifungal activity. Notably, the compounds exhibited significant activity against fungal strains like Candida albicans and Candida krusei. The research highlighted the potential of a derivative, 5b (2-Pyrrolidinthiocarbonylthio-N-[4-((1H-imidazol-1-yl)methyl)phenyl]acetamide), as a promising lead compound after extensive testing and analysis, including molecular docking studies (Altındağ et al., 2017).

Antioxidant Activity

Studies on pyrazole-acetamide derivatives, closely related to this compound, have shown considerable antioxidant activity. These compounds were synthesized and their antioxidant potential was measured using various assays like DPPH, ABTS, and FRAP. The results indicated significant antioxidant properties, making them of interest in research related to oxidative stress and its biological implications (Chkirate et al., 2019).

Antimicrobial Activity

Certain imidazole derivatives, structurally similar to this compound, have been found to have appreciable antimicrobial activity against various bacterial strains. This includes resistant strains like Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA). These findings are crucial, given the rising concern over drug-resistant bacterial infections (Daraji et al., 2021).

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-imidazol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-10(17)11-2-4-12(5-3-11)15-13(18)8-16-7-6-14-9-16/h2-7,9H,8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZXSZTVXTUHBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

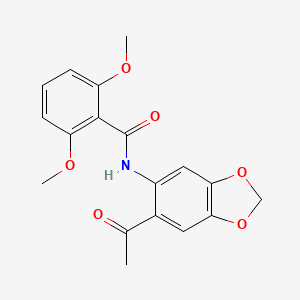

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

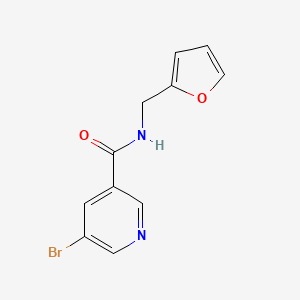

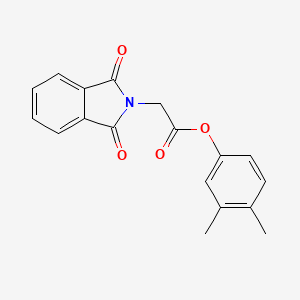

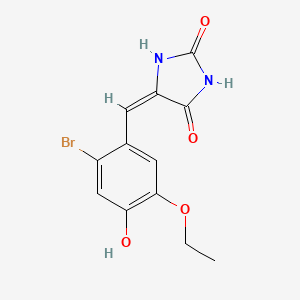

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R*,4R*)-1-[4-(hydroxymethyl)benzoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5586021.png)

![N-[4-(acetylamino)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5586048.png)

![3-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-1-yl]-N-pyridin-3-ylpropanamide](/img/structure/B5586064.png)

![N-(2-ethylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5586069.png)

![methyl 4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5586075.png)

![4-[(2-bromobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5586077.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5586085.png)

![(3aR*,6S*)-7-[(4-fluoropiperidin-1-yl)carbonyl]-2-(2-phenoxyethyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5586092.png)

![N-[5-chloro-2-(4-chlorophenoxy)phenyl]-beta-alanine](/img/structure/B5586101.png)